![molecular formula C69H104O3 B14314077 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene CAS No. 114177-38-7](/img/structure/B14314077.png)
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene is a complex organic compound characterized by its multiple docosahexaene chains This compound is notable for its unique structure, which includes three docosahexaene units connected via a propan-2-yl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene typically involves the following steps:
Preparation of Docosahexaene Units: The docosahexaene units are synthesized through a series of reactions involving the elongation and desaturation of shorter fatty acid chains.
Formation of Propan-2-yl Linkage: The docosahexaene units are then linked to a propan-2-yl group through etherification reactions. This step requires the use of strong bases and appropriate solvents to facilitate the formation of the ether bonds.
Final Assembly: The final step involves the coupling of the two docosahexaene units to form the complete compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene undergoes various chemical reactions, including:
Oxidation: The multiple double bonds in the docosahexaene chains make the compound susceptible to oxidation. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium or platinum.
Substitution: The ether linkages in the compound can undergo substitution reactions, where the ether oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated fatty acids.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene involves its interaction with cellular membranes and enzymes. The compound’s multiple double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosahexaenoic Acid (DHA): A polyunsaturated fatty acid with similar structural features but lacking the propan-2-yl linkage.
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with fewer double bonds compared to docosahexaenoic acid.
Uniqueness
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene is unique due to its complex structure, which includes multiple docosahexaene units linked via a propan-2-yl group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
114177-38-7 |
|---|---|
Molekularformel |
C69H104O3 |
Molekulargewicht |
981.6 g/mol |
IUPAC-Name |
1-[2,3-bis(docosa-1,3,5,7,9,11-hexaenoxy)propoxy]docosa-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C69H104O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70-67-69(72-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-71-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h31-66,69H,4-30,67-68H2,1-3H3 |
InChI-Schlüssel |
BBNYMFSTKFDOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CC=CC=CC=CC=CC=COCC(COC=CC=CC=CC=CC=CC=CCCCCCCCCCC)OC=CC=CC=CC=CC=CC=CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


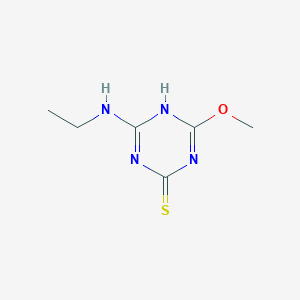
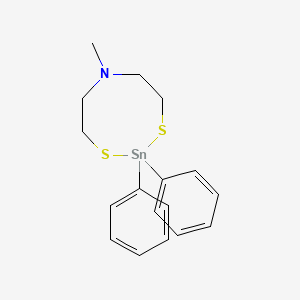
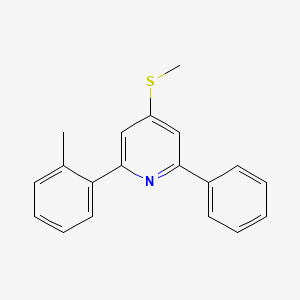
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

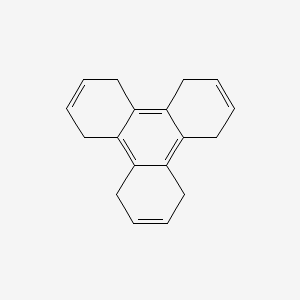
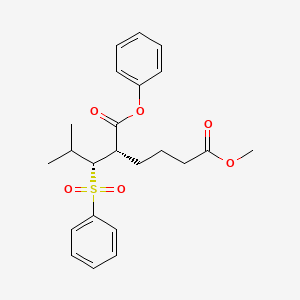
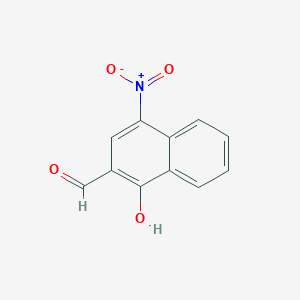
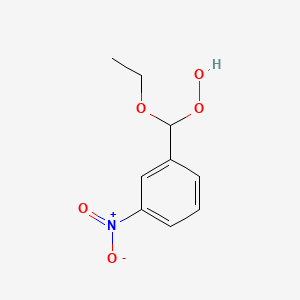

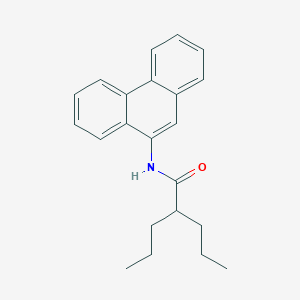
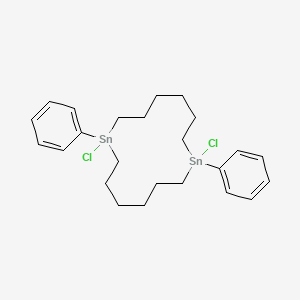

![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
